4-Methyl-4H-1,2,4-triazole-3-carboxylic acid
Overview
Description
4-Methyl-4H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-4H-1,2,4-triazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-methyl-1,2,4-triazole-3-thiol with ethyl bromoacetate, which yields ethyl (4-methyl-4H-1,2,4-triazol-3-yl)sulfanylacetate . This intermediate can then be hydrolyzed to produce the desired carboxylic acid.
Industrial Production Methods: Industrial production often employs microwave-assisted synthesis due to its efficiency and reduced reaction times. This method involves the use of microwave irradiation to accelerate the reaction between esters and amines, producing 1,2,4-triazole-3-carboxamides, which can be further processed to obtain this compound .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-4H-1,2,4-triazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted triazoles, amides, and esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Methyl-4H-1,2,4-triazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 4-Methyl-4H-1,2,4-triazole-3-carboxylic acid involves its interaction with various molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the target molecule .
Comparison with Similar Compounds
1,2,3-Triazole: Another triazole isomer with similar chemical properties but different biological activities.
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid: A sulfur-containing analog with distinct reactivity and applications.
Thiazoles: Compounds with a similar five-membered ring structure but containing sulfur instead of nitrogen.
Uniqueness: 4-Methyl-4H-1,2,4-triazole-3-carboxylic acid is unique due to its specific arrangement of nitrogen atoms, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
4-methyl-1,2,4-triazole-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2/c1-7-2-5-6-3(7)4(8)9/h2H,1H3,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWDMYHWYTOQKHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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